Welcome to the BenchChem Online Store!
molecular formula C9H9NO4 B1596444 1-(2-Nitrophenoxy)acetone CAS No. 5330-66-5

1-(2-Nitrophenoxy)acetone

Cat. No. B1596444
M. Wt: 195.17 g/mol
InChI Key: PYVMIAYOZLGBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06977299B2

Procedure details

The o-nitrophenoxyacetone is prepared by heating with agitation for five hours at about 65° C. a mixture which consists of 421.6 g (3.006 moles) of o-nitrophenol, 297.8 g (3.09 moles) of chloroacetone, 37.2 g (96%, 0.3615 moles) of sodium bromide, 277.2 g (3.3 moles) of sodium bicarbonate, 21.8 g (0.0647 moles) of aqueous tributylmethylammonium chloride (TBMAC), and 829 g of toluene. There is then added 9.0 g (0.093 mole) of additional chloroacetone to the mixture which is further heated at 65° C. for 2.5 hours (note, sample analysis indicated that the reaction was complete after 1.5 hours). There is then added, 570 g of water and the pH of the mixture is adjusted to 6.5–7 at 55° C. to 60° C. upon addition of 55 g of a 10% HCl solution. The phases are allowed to separate and the aqueous phase is removed.
Quantity
421.6 g
Type
reactant
Reaction Step One
Quantity
297.8 g
Type
reactant
Reaction Step Two
Quantity
37.2 g
Type
reactant
Reaction Step Three
Quantity
277.2 g
Type
reactant
Reaction Step Four
Quantity
9 g
Type
reactant
Reaction Step Five
Quantity
21.8 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
570 g
Type
solvent
Reaction Step Seven
Quantity
829 g
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].Cl[CH2:12][C:13](=[O:15])[CH3:14].[Br-].[Na+].C(=O)(O)[O-].[Na+].Cl>[Cl-].C([N+](CCCC)(CCCC)C)CCC.O.C1(C)C=CC=CC=1>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH2:12][C:13](=[O:15])[CH3:14])([O-:3])=[O:2] |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
421.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Step Two
Name
Quantity
297.8 g
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Quantity
37.2 g
Type
reactant
Smiles
[Br-].[Na+]
Step Four
Name
Quantity
277.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
9 g
Type
reactant
Smiles
ClCC(C)=O
Step Six
Name
Quantity
21.8 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](C)(CCCC)CCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
570 g
Type
solvent
Smiles
O
Step Eight
Name
Quantity
829 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is further heated at 65° C. for 2.5 hours (note, sample analysis
Duration
2.5 h
ADDITION
Type
ADDITION
Details
There is then added
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
the aqueous phase is removed

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(OCC(C)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.